molecular formula C5H11NO B129387 Pyrrolidin-2-ylmethanol CAS No. 498-63-5

Pyrrolidin-2-ylmethanol

Cat. No.: B129387
CAS No.: 498-63-5
M. Wt: 101.15 g/mol
InChI Key: HVVNJUAVDAZWCB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidin-2-ylmethanol can be synthesized through several methods. One common approach involves the reduction of pyrrolidin-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method involves the hydrogenation of pyrrolidin-2-carboxaldehyde in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of pyrrolidin-2-carboxaldehyde. This process typically involves the use of a hydrogen gas atmosphere and a palladium catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to pyrrolidin-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to pyrrolidine using strong reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

Major Products:

    Oxidation: Pyrrolidin-2-one

    Reduction: Pyrrolidine

    Substitution: Halogenated this compound derivatives

Scientific Research Applications

Pyrrolidin-2-ylmethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: this compound derivatives have shown potential as therapeutic agents for the treatment of neurological disorders and as intermediates in the synthesis of drugs.

    Industry: It is used in the production of polymers and as a solvent in chemical processes.

Comparison with Similar Compounds

  • Pyrrolidine
  • Pyrrolidin-2-one
  • Pyrrolidin-2,5-dione
  • L-Prolinol (S)-(+)-2-Pyrrolidinemethanol

Properties

IUPAC Name

pyrrolidin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVNJUAVDAZWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897460
Record name 2-Pyrrolidinemethanol
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Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498-63-5, 23356-96-9
Record name Prolinol
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Record name Prolinol
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Record name Prolinol, (S)-
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Record name 498-63-5
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Record name L-(pyrrolidin-1-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of the aryl substituent on the pyrrolidin-2-ylmethanol catalyst impact its effectiveness in the asymmetric epoxidation of α,β-enones?

A: Research has shown that the aryl substituent on the this compound catalyst significantly influences both the reactivity and enantioselectivity of the epoxidation reaction [, ]. Specifically, replacing the phenyl groups in (S)-diphenyl-2-pyrrolidinemethanol with 3,5-dimethylphenyl groups to yield bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol led to a significant improvement in catalytic activity. This modified catalyst achieved higher enantiomeric excesses (ee) of up to 94% for chalcone epoxides at a reduced catalyst loading of 20 mol% []. This suggests that the presence of the electron-donating methyl groups in the meta positions of the aryl rings enhances the catalyst's ability to induce chirality in the epoxidation products.

Q2: What advantages does bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol offer over (S)-diphenyl-2-pyrrolidinemethanol in asymmetric epoxidation reactions?

A: Bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol demonstrates superior performance compared to (S)-diphenyl-2-pyrrolidinemethanol in asymmetric epoxidation reactions in several key aspects [, ]:

  • Enhanced enantioselectivity: It leads to the formation of epoxides with higher enantiomeric excesses, up to 94% ee compared to a maximum of 80% ee with the diphenyl analogue [].
  • Broader substrate scope: Demonstrates good control of asymmetric induction for challenging substrates like aliphatic and enolizable enones, achieving ees up to 87% [].

Q3: Are there any computational studies investigating the mechanism of asymmetric epoxidation using this compound derivatives as catalysts?

A: While the provided research papers [, , ] focus on the synthesis and experimental evaluation of this compound-based catalysts, they do not delve into detailed computational studies on the reaction mechanism. Further research, including computational modeling and simulations, could be valuable to elucidate the specific interactions between the catalyst, oxidant, and substrates, providing insights into the origin of the observed enantioselectivity and guiding the design of even more efficient catalysts.

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